N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide
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Overview
Description
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group, a chloro group, and a fluorophenyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-fluorobenzyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are utilized.
Major Products Formed:
Substitution Reactions: Formation of N-tert-butyl-2-azido-N-[(3-fluorophenyl)methyl]acetamide, N-tert-butyl-2-thiocyanato-N-[(3-fluorophenyl)methyl]acetamide, etc.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]ethanol.
Scientific Research Applications
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
- N-tert-butyl-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
- N-tert-butyl-2-chloro-N-[(2-fluorophenyl)methyl]acetamide
- N-tert-butyl-2-chloro-N-[(3-chlorophenyl)methyl]acetamide
Comparison: N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-13(2,3)16(12(17)8-14)9-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWEBDHZUVUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC(=CC=C1)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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